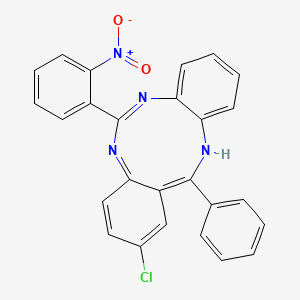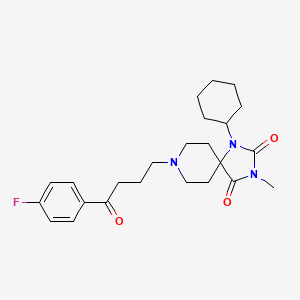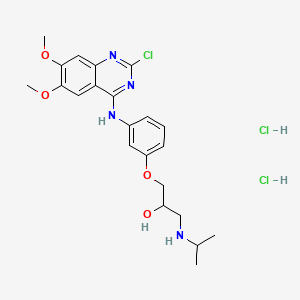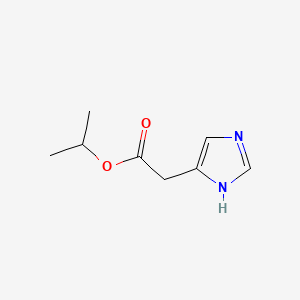
2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride is a synthetic organic compound. It is often used in various scientific research applications due to its unique chemical properties. This compound is characterized by its complex structure, which includes a tert-butylamino group, a chlorinated isoxazole ring, and a phenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: This step often involves nucleophilic substitution reactions.
Introduction of the tert-butylamino group: This can be done via reductive amination or other suitable methods.
Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring or the tert-butylamino group.
Reduction: Reduction reactions may target the phenoxy group or the isoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride is used in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialized chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butylamino group and the isoxazole ring may allow it to bind to active sites or modulate biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propanol, 3-(tert-butylamino)-1-(o-phenoxy)phenol
- 2-Propanol, 3-(tert-butylamino)-1-(o-(chlorophenoxy))phenol
Uniqueness
The unique combination of the tert-butylamino group, the chlorinated isoxazole ring, and the phenoxy group distinguishes this compound from others. These structural features may confer specific chemical reactivity and biological activity, making it valuable for research and industrial applications.
Propiedades
Número CAS |
90288-71-4 |
|---|---|
Fórmula molecular |
C18H26Cl2N2O4 |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-[2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H25ClN2O4.ClH/c1-12-17(19)16(25-21-12)11-24-15-8-6-5-7-14(15)23-10-13(22)9-20-18(2,3)4;/h5-8,13,20,22H,9-11H2,1-4H3;1H |
Clave InChI |
BTVQIRKJRXNQGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1Cl)COC2=CC=CC=C2OCC(CNC(C)(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


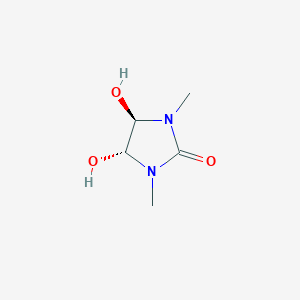



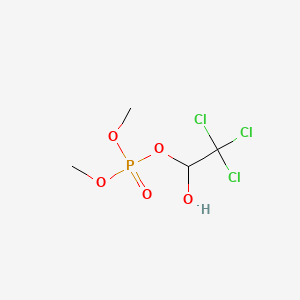
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
